molecular formula C15H19N5 B5362576 N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine

Cat. No. B5362576
M. Wt: 269.34 g/mol
InChI Key: MNXHLAITEKXHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine, commonly known as MPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPD is a selective agonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is a member of the transient receptor potential (TRP) ion channel family.

Mechanism of Action

MPD activates the N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine channel, which is a non-selective cation channel that is permeable to calcium and sodium ions. Activation of the this compound channel by MPD leads to an influx of calcium and sodium ions into the cell, which triggers a series of downstream signaling events. These signaling events ultimately lead to the physiological effects of MPD, including pain relief, anti-inflammatory effects, and anti-tumor effects.
Biochemical and physiological effects:
MPD has been shown to have a range of biochemical and physiological effects. In addition to its pain-relieving, anti-inflammatory, and anti-tumor effects, MPD has been shown to have antioxidant properties and to regulate the expression of various genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

MPD has several advantages for use in lab experiments. It is a highly selective agonist of the N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine channel, which allows for precise targeting of this channel in experimental settings. Additionally, MPD has a relatively long half-life, which allows for sustained activation of the this compound channel. However, there are also some limitations to the use of MPD in lab experiments. One limitation is that MPD can be toxic at high concentrations, which can limit its use in certain experimental settings. Additionally, the effects of MPD may be influenced by other factors, such as the concentration of calcium ions in the cell.

Future Directions

There are several future directions for research on MPD. One area of focus is the development of more potent and selective agonists of the N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine channel. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and anti-tumor effects of MPD. Finally, the potential use of MPD in combination with other drugs for the treatment of various diseases should be explored further.

Synthesis Methods

The synthesis of MPD involves the reaction of 2-ethylphenyl isocyanate with 4,6-dimethyl-2-pyrimidinamine in the presence of a catalyst, followed by the addition of guanidine hydrochloride. The resulting product is then purified through recrystallization to obtain pure MPD.

Scientific Research Applications

MPD has been extensively studied for its potential applications in various areas of scientific research. The N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine channel, which is activated by MPD, is primarily expressed in sensory neurons and plays a crucial role in thermosensation and pain perception. Therefore, MPD has been investigated for its potential use in the treatment of chronic pain, including neuropathic pain and cancer pain. Additionally, MPD has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-4-12-7-5-6-8-13(12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXHLAITEKXHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C(=N\C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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